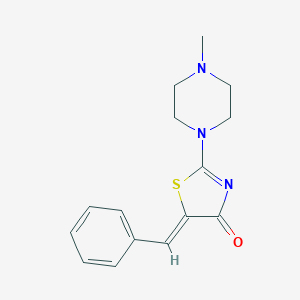

(Z)-5-苄叉基-2-(4-甲基哌嗪-1-基)噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, also known as BMPTO, is a thiazole derivative that exhibits promising biological activities. BMPTO has been extensively studied for its potential use as a therapeutic agent due to its ability to inhibit various enzymes and proteins that are involved in the pathogenesis of several diseases.

作用机制

Target of Action

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) .

Mode of Action

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) . The compound forms hydrogen bond interactions with SER261 and VAL395, which are important for selective inhibition .

Biochemical Pathways

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) , which plays a crucial role in the biosynthesis of sterols in fungi and is a target for antifungal drugs.

Result of Action

The compound has shown significant antitumor activity against various cell lines including HepG2, WI-38, and VERO . It has also shown strong action against MCF-7 cell line . The compound has shown significant interactions with the crystal structure of the cytochrome P45014α-sterol demethylase (CYP51) , which could potentially disrupt the biosynthesis of sterols in fungi.

Action Environment

It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) , which could potentially be influenced by environmental factors such as pH, temperature, and presence of other molecules.

实验室实验的优点和局限性

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one exhibits several advantages as a research tool, including its potent inhibitory activity against various enzymes and proteins, its ability to cross the blood-brain barrier, and its low toxicity. However, (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one also exhibits some limitations, including its relatively low solubility in aqueous solutions and its instability in the presence of light and air.

未来方向

The potential therapeutic applications of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one are vast and varied. Future research should focus on further elucidating the mechanisms of action of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one and its potential use as a therapeutic agent for various diseases. Additionally, the development of more stable and soluble analogs of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one may improve its efficacy and reduce its limitations as a research tool. Furthermore, the development of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one-based drug delivery systems may improve its bioavailability and targeted delivery to specific tissues and organs.

合成方法

The synthesis of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 4-methylpiperazine in the presence of acetic anhydride. The resulting intermediate is then reacted with benzaldehyde to form the final product, (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one. The synthesis method of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one has been optimized to achieve high yields and purity of the compound.

科学研究应用

癌症研究

该化合物在癌症研究中显示出前景,因为它具有潜在的生物活性。它可用于合成新型杂环化合物,这些化合物被评估其肿瘤抑制特性。 研究表明,该化合物的衍生物对各种癌细胞系(包括乳腺癌 (MCF-7) 和肝癌 (HepG2) 细胞)表现出显著的活性 .

抗氧化特性

该化合物的衍生物已被测试其抗氧化能力。 苄叉基的存在可能有助于自由基清除,这对于预防氧化应激相关的疾病至关重要 .

分子对接研究

该化合物的结构使其能够很好地拟合某些蛋白质的活性位点,使其在分子对接研究中具有价值。 这些研究有助于预测化合物与靶蛋白结合时的方向,这对药物设计和发现至关重要 .

新型有机化合物的合成

作为一种通用的前体,该化合物可用于制备具有潜在药理活性的多种有机化合物。 它所经历的反应可能导致各种新颖结构的形成,扩展了药物开发的化学空间 .

属性

IUPAC Name |

(5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXWFJXEHXJBN-QBFSEMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396301.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]thiophene-2-carboxamide](/img/structure/B396302.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2,2-dimethylpropanamide](/img/structure/B396303.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B396306.png)

![3-methoxy-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396307.png)

![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B396310.png)

![4-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide](/img/structure/B396313.png)

![3-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B396314.png)

![N-[6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-5,7-dihydroindol-3-yl]-2,2-dimethylpropanamide](/img/structure/B396315.png)

![N-[2,2,2-trifluoro-1-{[(methylamino)carbonyl]amino}-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B396320.png)

![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B396321.png)

![4-chloro-N-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B396322.png)